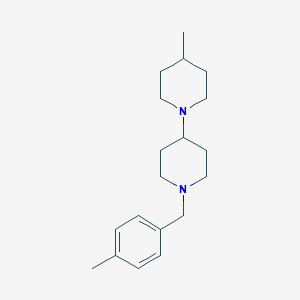
4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Methyl-1-(4-methylbenzyl)-4,1'-bipiperidine, also known as MMB-2201, is a synthetic cannabinoid that belongs to the family of designer drugs. It has gained popularity in recent years due to its psychoactive effects, which mimic those of cannabis. However, the use of MMB-2201 has been associated with adverse effects, including addiction, psychosis, and even death. In
作用機序
The mechanism of action of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine is similar to that of THC. It binds to cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the changes in behavior and mood associated with 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine are similar to those of THC. It can cause relaxation, euphoria, altered perception, and increased appetite. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine has been associated with addiction, psychosis, and even death.
実験室実験の利点と制限
The advantages of using 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine in lab experiments include its ability to mimic the effects of THC, which allows researchers to study the effects of synthetic cannabinoids on the human body. However, the limitations of using 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine include its potential for adverse effects, which can make it difficult to conduct experiments safely. Additionally, the legality of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine varies by country, which can make it difficult to obtain for research purposes.
将来の方向性
Future research on 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine should focus on understanding its long-term effects on the human body, particularly its potential for addiction and psychosis. Additionally, research should be conducted to develop safer synthetic cannabinoids that can mimic the effects of THC without the adverse effects associated with 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine. Finally, research should be conducted to develop effective treatments for addiction and psychosis associated with synthetic cannabinoid use.
Conclusion:
In conclusion, 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. However, its use has been associated with adverse effects, including addiction, psychosis, and even death. Scientific research on 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine has focused on understanding its effects on the human body, particularly its mechanism of action and biochemical and physiological effects. Future research should focus on developing safer synthetic cannabinoids and effective treatments for addiction and psychosis associated with synthetic cannabinoid use.
合成法
4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine is synthesized by a process known as indole-based synthetic cannabinoid synthesis. This method involves the reaction of an indole ring with a carboxylic acid derivative, which results in the formation of a synthetic cannabinoid. The synthesis of 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine involves the reaction of 4-methylbenzyl chloride with 4-piperidin-1-yl-1H-indole-3-carboxylic acid, followed by purification and crystallization.
科学的研究の応用
4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis. Studies have shown that 4'-Mehtyl-1-(4-methylbenzyl)-4,1'-bipiperidine can activate cannabinoid receptors in the brain, leading to changes in behavior and mood.
特性
分子式 |
C19H30N2 |
|---|---|
分子量 |
286.5 g/mol |
IUPAC名 |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2/c1-16-3-5-18(6-4-16)15-20-11-9-19(10-12-20)21-13-7-17(2)8-14-21/h3-6,17,19H,7-15H2,1-2H3 |
InChIキー |
MVSCFPZAXZUDED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
正規SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



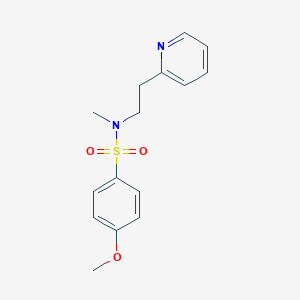
![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)
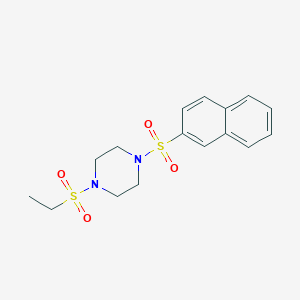
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
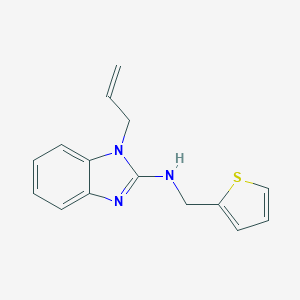
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
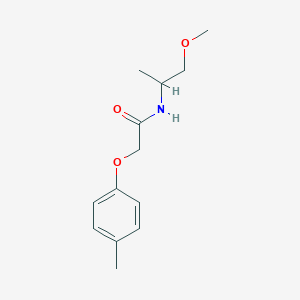
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
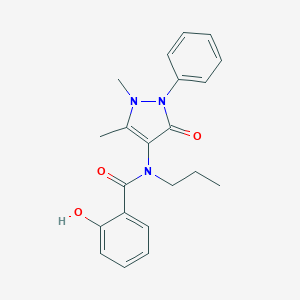
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)